5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

Catalog No.
S14589613
CAS No.
M.F
C10H6ClF3N2S
M. Wt
278.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-am...

Product Name

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine

IUPAC Name

5-[4-chloro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C10H6ClF3N2S

Molecular Weight

278.68 g/mol

InChI

InChI=1S/C10H6ClF3N2S/c11-5-1-2-6(7(3-5)10(12,13)14)8-4-16-9(15)17-8/h1-4H,(H2,15,16)

InChI Key

OCXKOYRVPBOXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CN=C(S2)N

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a compound characterized by its unique thiazole structure fused with a chlorinated trifluoromethyl phenyl group. The molecular formula of this compound is C10H7ClF3N3SC_10H_7ClF_3N_3S, and it has a molecular weight of approximately 303.69 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, contributing to its chemical reactivity and biological activity.

The chemical reactivity of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine can be attributed to the presence of both the thiazole moiety and the trifluoromethyl group. Common reactions include:

  • Nucleophilic Substitution: The chlorine atom on the phenyl ring can be replaced by nucleophiles, leading to various derivatives.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic substitution reactions, modifying the aromatic system.
  • Formation of Salts: The amine group can react with acids to form salts, enhancing solubility in polar solvents.

5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine exhibits significant biological activity, particularly in pharmacological applications. It has been studied for its potential as an anti-cancer agent, with mechanisms involving inhibition of specific kinases associated with tumor growth. Additionally, its thiazole structure is known for antimicrobial properties, making it a candidate for further exploration in drug development.

Several synthetic routes have been developed for the preparation of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine:

  • Condensation Reaction: A common method involves the condensation of 4-chloro-2-(trifluoromethyl)aniline with appropriate thiazole precursors under acidic conditions.
  • Cyclization: Another approach includes cyclization reactions where an appropriate thioketone reacts with an amine to form the thiazole ring.
  • Functionalization: Post-synthesis functionalization can be performed to introduce additional substituents that enhance biological activity or alter solubility.

The primary applications of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine include:

  • Pharmaceutical Development: Investigated as a potential therapeutic agent for various cancers and infectious diseases.
  • Agricultural Chemicals: Explored for use as a pesticide or herbicide due to its biological activity against pathogens.
  • Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

Interaction studies involving 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In vitro Assays: To evaluate the efficacy and mechanism of action against cancer cell lines or microbial strains.

Such studies are crucial for understanding its pharmacodynamics and potential side effects.

Several compounds share structural similarities with 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine. Here are some notable examples:

Compound NameChemical FormulaUnique Features
5-Chloro-4-(trifluoromethyl)thiazol-2-amineC4H2ClF3N2SC_4H_2ClF_3N_2SLacks the phenyl group, resulting in different biological properties.
N-[4-Chloro-2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amineC10H9ClF3N3SC_{10}H_{9}ClF_{3}N_{3}SContains a dihydrothiazole structure, affecting stability and reactivity.
5-Phenyl-7-trifluoromethyl-[1,3]thiazolo[4,5-b]pyridin-2-amineC13H8F3N3SC_{13}H_{8}F_{3}N_{3}SIncorporates a pyridine ring, which may alter pharmacological profiles.

The uniqueness of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine lies in its specific combination of functional groups that enhance its biological activity while providing distinct reactivity compared to similar compounds.

This comprehensive overview highlights the significance of 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine in chemical research and potential applications across various fields.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

277.9892316 g/mol

Monoisotopic Mass

277.9892316 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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